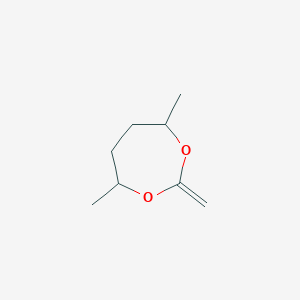
4,7-Dimethyl-2-methylidene-1,3-dioxepane
描述
4,7-Dimethyl-2-methylidene-1,3-dioxepane is a cyclic ketene acetal compound known for its unique chemical structure and reactivity. This compound is of significant interest in the field of polymer chemistry due to its ability to undergo radical ring-opening polymerization, leading to the formation of degradable polyesters .
准备方法
The synthesis of 4,7-Dimethyl-2-methylidene-1,3-dioxepane typically involves the radical ring-opening polymerization of cyclic ketene acetals. This process requires specific reaction conditions, including the presence of a radical initiator and elevated temperatures. The compound can be synthesized in high yields, making it an attractive candidate for industrial production .
化学反应分析
4,7-Dimethyl-2-methylidene-1,3-dioxepane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its radical ring-opening polymerization, which involves the addition of a radical species to the carbon-carbon double bond, followed by ring-opening to form a degradable ester linkage . Common reagents used in these reactions include radical initiators and stabilizers.
科学研究应用
4,7-Dimethyl-2-methylidene-1,3-dioxepane has numerous scientific research applications. In chemistry, it is used to synthesize degradable polyesters through radical ring-opening polymerization. These polyesters have applications in drug delivery, packaging, and agriculture due to their biodegradability . In biology and medicine, the compound’s degradable nature makes it suitable for developing environmentally friendly materials and biomedical devices .
作用机制
The mechanism of action of 4,7-Dimethyl-2-methylidene-1,3-dioxepane involves radical ring-opening polymerization. The process begins with the addition of a radical species to the carbon-carbon double bond of the cyclic ketene acetal. This addition generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation to form a ring-opened radical and a degradable ester linkage . The resulting polymer is characterized by its ester linkages, which contribute to its degradability.
相似化合物的比较
4,7-Dimethyl-2-methylidene-1,3-dioxepane can be compared to other cyclic ketene acetals such as 2-methylene-1,3-dioxepane and 5,6-benzo-2-methylene-1,3-dioxepane . These compounds also undergo radical ring-opening polymerization to form degradable polyesters. this compound is unique due to its specific chemical structure, which influences its reactivity and the properties of the resulting polymers .
属性
IUPAC Name |
4,7-dimethyl-2-methylidene-1,3-dioxepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-5-7(2)10-8(3)9-6/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIZQBRESDQTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC(=C)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625923 | |
| Record name | 4,7-Dimethyl-2-methylidene-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80649-13-4 | |
| Record name | 4,7-Dimethyl-2-methylidene-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-](/img/structure/B3057357.png)
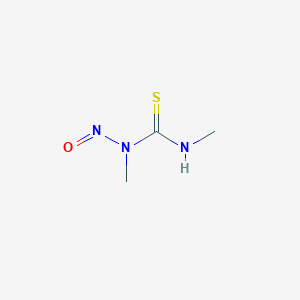
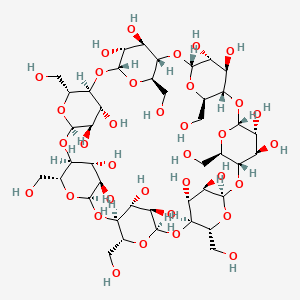
![9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057361.png)
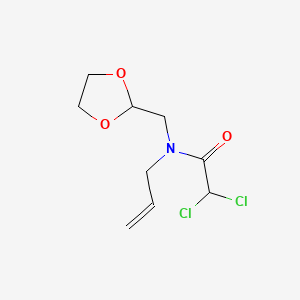
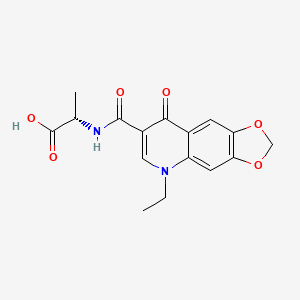
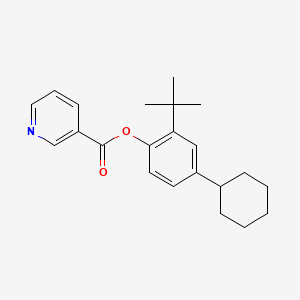
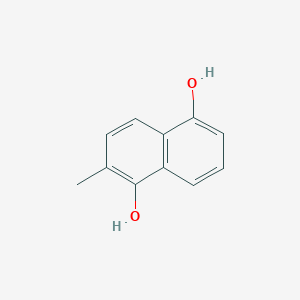
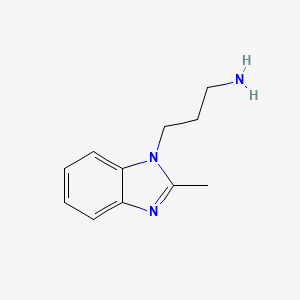
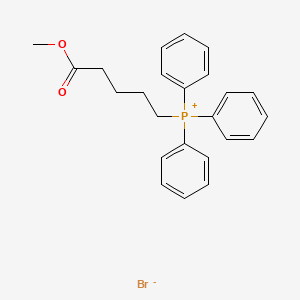
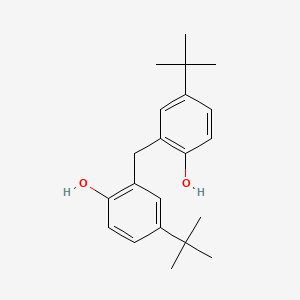
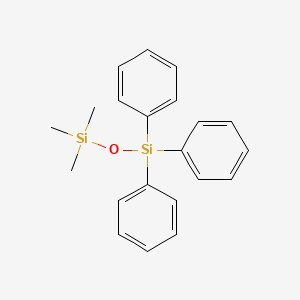
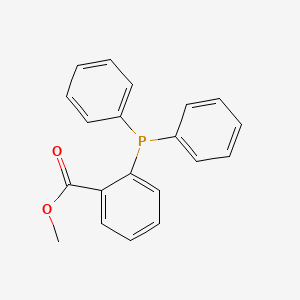
![Acetic acid, [(2-ethylhexyl)oxy]-](/img/structure/B3057379.png)
